molecular formula C6H5N3O B1400472 Pyrazolo[1,5-a]pyrazin-4(5h)-one CAS No. 1301714-00-0

Pyrazolo[1,5-a]pyrazin-4(5h)-one

Cat. No.: B1400472
CAS No.: 1301714-00-0
M. Wt: 135.12 g/mol
InChI Key: YORUZNSCSKMAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1301714-00-0) is a synthetically versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound and its derivatives demonstrate a wide spectrum of promising biological activities. In neuroscience research, this scaffold has been utilized to develop potent, selective, and brain-penetrable positive allosteric modulators of the GluN2A subunit of the NMDA receptor, representing a novel therapeutic approach for neuropsychiatric and neurodegenerative diseases such as schizophrenia and depression . Furthermore, derivatives have also been designed as negative allosteric modulators of the mGluR2 receptor, highlighting the scaffold's utility in probing various central nervous system targets . In oncology, numerous studies have shown that this compound derivatives exhibit potent and selective antiproliferative effects against various lung cancer cell lines, including A549, H322, and H1299 cells . The proposed mechanisms of action for these anticancer effects include the induction of apoptosis and cell cycle arrest in the G1 phase . Structure-Activity Relationship (SAR) studies suggest that incorporating specific substituents, such as amide groups with long alkyl chains or particular aromatic systems, can enhance this cytotoxic potency . More recently, research has revealed that dihydrothis compound derivatives can form as cyclic products from acyclic vinyl sulfone precursors, presenting a potential prodrug strategy for antiviral compounds targeting alphavirus nsP2 cysteine protease, with activity against pathogens like the Chikungunya virus . This scaffold can be synthesized efficiently using modern methods such as microwave-assisted, one-step, solvent-free reactions, which offer high yields and reduced reaction times . Given its broad applicability and demonstrated research value, this compound serves as a valuable building block for developing new pharmacological tools and therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-4H,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUZNSCSKMAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301714-00-0
Record name pyrazolo[1,5-a]pyrazin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 a Pyrazin 4 5h One Derivatives

General Synthetic Approaches to the Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold

The construction of the this compound ring system is typically achieved through several strategic approaches, including classical condensation and cyclization reactions, as well as more modern microwave-assisted and one-pot methodologies.

Condensation and Cyclization Reactions for this compound Formation

A fundamental and widely employed method for constructing the this compound scaffold involves the condensation of a substituted pyrazole (B372694) precursor with a suitable biselectrophilic reagent, followed by an intramolecular cyclization. A common strategy starts with the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine. nih.gov This initial reaction is followed by cyclization to form the fused pyrazinone ring. nih.gov

Another approach involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine. nih.gov This reaction leads to the formation of substituted this compound derivatives. nih.gov The formation of the fused ring system generally proceeds through an intramolecular nucleophilic attack of an amine on an electrophilic center, which is often promoted by heat.

The synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which shares similarities with this compound synthesis, often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov These types of cyclocondensation reactions are fundamental in building fused pyrazole heterocyclic systems. nih.govmdpi.comencyclopedia.pub

Microwave-Assisted and Solvent-Free Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of this compound derivatives, often allowing for solvent-free conditions and significantly reduced reaction times. nih.govnih.gov This technique provides rapid and uniform heating, which can lead to improved yields and cleaner reactions compared to conventional heating methods. nih.gov

For instance, the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with 2-morpholinoethanamine has been successfully carried out under microwave irradiation in the absence of a solvent to produce the corresponding this compound derivatives in good yields. nih.gov Similarly, the synthesis of novel this compound derivatives with hydrophilic groups has been achieved under both conventional heating and microwave-assisted conditions. nih.gov The use of microwave irradiation often shortens reaction times from hours to minutes.

The broader application of microwave technology is also seen in the synthesis of related fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, where it has been used to facilitate condensation reactions. clockss.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Starting Materials Reaction Conditions Product Yield Reference
Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine Conventional heating Substituted this compound Not specified nih.gov
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and 2-morpholinoethanamine Microwave irradiation, solvent-free Substituted this compound Good nih.gov

One-Pot Multistep Protocols for this compound Synthesis

One-pot synthetic protocols offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of this compound and related scaffolds, one-pot procedures that combine several reaction steps without the isolation of intermediates have been developed.

A notable example is the one-pot, three-step synthesis starting from pyrazole-3-carboxylic acids, which involves amide formation, pyrazine (B50134) ring closure, hydrolysis, and dehydration to yield the this compound core. Another efficient one-pot procedure for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones, a related class of compounds, involves the reaction of 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines under transition-metal-free conditions. nih.govrsc.org This process proceeds through an amidation followed by an intramolecular N-arylation. nih.govrsc.org

Furthermore, a microwave-assisted one-step and solvent-free synthesis of substituted this compound has been reported from the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and various amines. nih.gov This method highlights the synergy between microwave assistance and one-pot strategies.

Post-Synthetic Derivatization Strategies for this compound

Once the core this compound scaffold is assembled, further chemical diversity can be introduced through post-synthetic modifications. These transformations are key to exploring the structure-activity relationships of this class of compounds.

Halogenation and Subsequent Nucleophilic Functionalization of this compound

Halogenation of the this compound scaffold creates a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Treatment of pyrazolo[1,5-a]pyrazin-4(5H)-ones with a halogenating agent like phosphorus tribromide in boiling benzene (B151609) can introduce a bromine atom at the 4-position, yielding 4-bromopyrazolo[1,5-a]pyrazines.

These 4-bromo derivatives serve as electrophilic substrates for nucleophilic substitution with various nucleophiles. For example, reaction with substituted thiophenols in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures (e.g., 90 °C) affords 4-arylthiopyrazolo[1,5-a]pyrazines in good yields (65–83%). researchgate.net This strategy provides a versatile route to arylthio-functionalized derivatives. Similarly, these brominated intermediates can react with alkyl halides.

A reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are versatile intermediates for further annulation reactions. researchgate.net

Thionation and Alkylation Reactions of this compound Derivatives

Thionation of the carbonyl group in this compound derivatives opens up another avenue for functionalization. The conversion of the carbonyl to a thiocarbonyl group is typically achieved using a thionating agent like phosphorus pentasulfide in a solvent such as pyridine. This reaction produces pyrazolo[1,5-a]pyrazine-4(5H)-thiones. researchgate.net

The resulting thiones are nucleophilic substrates that can be readily alkylated. For example, S-methylation of related pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazine-4(3H)-thiones can be accomplished with methyl iodide in the presence of a base like sodium hydroxide (B78521) to give the corresponding 2-(methylsulfanyl) derivatives. mdpi.com This alkylation strategy allows for the introduction of various functionalized alkyl groups at the sulfur atom, further expanding the chemical diversity of the this compound scaffold. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate
2-(2-aminoethoxy)ethanol
2-morpholinoethanamine
Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate
5-aminopyrazole
Pyrazole-3-carboxylic acid
1-(2-chlorophenyl-5-ethylcarboxylate)pyrazole
Pyrazolo[1,5-a]quinoxalin-4(5H)-one
4-bromopyrazolo[1,5-a]pyrazine
4-arylthiopyrazolo[1,5-a]pyrazine
4-chloropyrazolo[1,5-a]pyrazine
tert-butyl cyanoacetate
pyrazolo[1,5-a]pyrazin-4-ylacetonitrile
Pyrazolo[1,5-a]pyrazine-4(5H)-thione
Phosphorus pentasulfide
Phosphorus tribromide
2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govnih.govmdpi.comtriazin-4(3H)-one

Intramolecular Aza-Michael Reaction for Dihydrothis compound Formation

The formation of dihydrothis compound can occur through an intramolecular aza-Michael reaction. researchgate.netchemrxiv.org This type of reaction involves the addition of a nitrogen nucleophile to an activated alkene within the same molecule, leading to a cyclized product. rsc.orgntu.edu.sg

Specifically, acyclic β-amidomethyl vinyl sulfone derivatives have been observed to undergo this cyclization. researchgate.netchemrxiv.org For instance, (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide can form the corresponding dihydrothis compound. This cyclization is known to happen under basic conditions and even slowly at a physiological pH of 7.4 in phosphate (B84403) buffer. researchgate.netchemrxiv.org The reaction is considered an endo-aza-Michael addition, which is a key step in the synthesis of various nitrogen-containing heterocycles like piperidines and pyrrolidines. ntu.edu.sg

Interestingly, while the acyclic form may exhibit poor pharmacokinetic properties, the cyclized dihydrothis compound has shown improved plasma exposure, suggesting its potential as a prodrug. chemrxiv.org The organocatalytic intramolecular aza-Michael reaction is a well-established method for creating enantiomerically enriched nitrogen-containing heterocycles. rsc.org This strategy has been successfully applied in the total synthesis of natural products. rsc.orgrsc.org

Advanced Reaction Mechanisms and Synthetic Conditions for this compound

The synthesis of the this compound core can be achieved through various advanced reaction mechanisms and requires careful optimization of synthetic conditions to ensure high yield and purity.

Mechanistic Insights into this compound Ring Closure

The formation of the this compound ring system often involves a multi-step process. One common pathway starts with the reaction of a substituted pyrazole with a suitable electrophile. For example, a one-pot, three-step method can be employed, beginning with a pyrazole-3-carboxylic acid. This process involves amide formation, followed by pyrazine ring closure, hydrolysis, and finally, dehydration.

Another approach involves the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives in the presence of a base like cesium carbonate (Cs2CO3) in methanol. nih.gov This reaction proceeds through an alkyne cyclization mechanism. nih.gov Similarly, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used strategy for the synthesis of the related pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

A transition metal-free, one-pot procedure has been developed for the synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones, a related class of compounds. This method involves the reaction of 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with various primary alkylamines. The key steps are the formation of an amide intermediate followed by an intramolecular N-arylation via nucleophilic aromatic substitution. nih.govrsc.org

Optimization of Reaction Parameters for this compound Yield and Purity

The yield and purity of this compound derivatives are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for improving reaction efficiency. nih.govnih.gov This technique often leads to significantly reduced reaction times and improved yields, particularly in solvent-free conditions. nih.gov For instance, the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines like 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under microwave irradiation provides good yields of the corresponding this compound derivatives. nih.gov

The choice of base and solvent is also critical. In the synthesis of pyrazolo[1,5-a]pyrimidines, conventional heating in solvents like ethanol (B145695) and toluene (B28343) has been found to be less effective than using high-boiling solvents such as DMSO and DMF, which result in moderate yields. nih.gov However, microwave irradiation under solvent-free conditions can provide near-quantitative yields in a much shorter time. nih.gov For the synthesis of 4H,5H-pyrazolo[1,5-a]pyrimidine-5-one, a related compound, heating a mixture of 3-aminopyrazole (B16455) and ethyl 3-ethoxyacrylate in dimethylformamide with cesium carbonate at 110 °C for 4 hours has been shown to be effective. biorxiv.org

The following table summarizes the optimization of reaction conditions for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, which can provide insights for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Starting MaterialsReagents and ConditionsProductYieldReference
5-amino-3-arylamino-1H-pyrazole-4-carbonitriles and β-dicarbonyl compoundsMicrowave irradiationPyrazolo[1,5-a]pyrimidine derivatives87-95% nih.gov
3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazolesMicrowave irradiation (solvent-free)6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesNear-quantitative nih.gov
4-(4′-chloro-phenylazo)-5-amino pyrazole and chalconesNaOH (base)Thienyl pyrazolo[1,5-a]pyrimidinesExcellent nih.gov
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and aminesMicrowave irradiation (solvent-free)Substituted this compoundGood nih.gov

Chemical Reactivity of this compound

The this compound core can undergo various chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions of the this compound Core

The this compound scaffold is susceptible to oxidation. Treatment with peracids can lead to the formation of quinone imine derivatives.

Reduction Reactions of this compound

Reduction of the this compound core can be achieved through catalytic hydrogenation. This reaction typically targets the C-6–C-7 double bond, a process that minimizes the loss of aromaticity in the heterocyclic system.

Nucleophilic Substitution Reactions on this compound

The this compound scaffold, a significant heterocyclic system in medicinal chemistry, undergoes various chemical transformations to generate a diverse array of derivatives. Among these, nucleophilic substitution reactions are a key strategy for the functionalization of this core structure. These reactions primarily occur at positions on the pyrazinone ring that are activated by suitable leaving groups, allowing for the introduction of a wide range of substituents and modulation of the molecule's physicochemical and biological properties.

Research has demonstrated that the this compound system can be synthesized through methods that inherently involve nucleophilic attack. For instance, a series of novel this compound derivatives have been synthesized through the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with various amines. nih.gov This process, which can be conducted under both conventional heating and microwave-assisted conditions, involves the nucleophilic attack of the amine on the pyrazole precursor, leading to the formation of the pyrazinone ring. nih.gov

A notable example of intramolecular nucleophilic attack is the formation of dihydrothis compound through an aza-Michael reaction. The intramolecular conjugate addition of a pyrazole nitrogen to a β-amidomethyl vinyl sulfone warhead under basic conditions or slowly at neutral pH results in the formation of the cyclic dihydrothis compound. researchgate.net This transformation highlights the nucleophilic character of the pyrazole nitrogen and its ability to participate in ring-forming reactions. The resulting cyclic compound was found to be stable, effectively masking the reactive vinyl sulfone. researchgate.net

While direct nucleophilic substitution on an unsubstituted this compound is not commonly reported, the introduction of a good leaving group, such as a halogen, at the 4-position would be a logical prerequisite for such reactions. This strategy is well-established for the analogous pyrazolo[1,5-a]pyrimidine scaffold, where halogenated derivatives readily react with various nucleophiles. nih.gov

Detailed studies on the direct nucleophilic substitution on the this compound nucleus are limited in the currently available literature. However, the synthesis of derivatives often relies on precursors where a nucleophilic attack is a key step in the construction of the heterocyclic system. The following table summarizes examples of reactions that lead to the formation of the this compound ring system through a nucleophilic reaction.

Synthetic Approaches Involving Nucleophilic Reactions

Precursor 1Precursor 2 (Nucleophile)ProductReaction ConditionsReference
Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylateVarious aminesSubstituted this compound derivativesConventional heating or microwave irradiation nih.gov
β-Amidomethyl vinyl sulfone with a pyrazole moietyIntramolecular pyrazole nitrogenDihydrothis compoundBasic conditions or pH 7.4 in phosphate buffer researchgate.net
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate2-(2-aminoethoxy)ethanol or 2-morpholinoethanamineSubstituted this compound derivativesMicrowave-assisted, solvent-free nih.gov

Structure Activity Relationship Sar Investigations of Pyrazolo 1,5 a Pyrazin 4 5h One Analogs

Influence of Substituent Effects on the Biological Activity of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

In the pursuit of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), a series of 6,7-dihydrothis compound derivatives were synthesized and evaluated. nih.gov An initial hit from a screening campaign was optimized, leading to a 100-fold improvement in potency. This optimization highlighted the critical role of specific substituents in driving the desired biological effect. nih.gov

Similarly, a series of this compound derivatives were synthesized and tested for their ability to inhibit the growth of human lung carcinoma A549 and H322 cancer cells. nih.gov The results from this study demonstrated that the antiproliferative activity of these compounds was significantly influenced by the substituents on the pyrazole (B372694) and pyrazine (B50134) rings. For instance, one derivative showed notable activity against both cell lines, with IC50 values of 24.2 µM against A549 cells and 29.4 µM against H322 cells, establishing it as a promising lead for further development. nih.gov

The table below summarizes the impact of different substituents on the anticancer activity of this compound analogs.

Positional and Electronic Modifications and Their Impact on this compound Bioactivity

The specific placement of substituents and their electronic properties (i.e., whether they are electron-donating or electron-withdrawing) are fundamental to the bioactivity of this compound analogs.

For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, extensive SAR studies have revealed key insights that may inform the design of pyrazinone analogs. Modifications at four different positions (designated R¹, R², R³, and R⁴) around the core structure were evaluated for antitubercular activity. nih.gov It was found that an aromatic ring at both the R² and R³ positions was essential for activity. nih.gov The removal of a methyl group at the R⁴ position was detrimental in one analog but improved potency by four-fold in another, highlighting the complex interplay of substituents. nih.gov Furthermore, the introduction of a trifluoromethyl group, a strong electron-withdrawing functionality, at the R⁴ position completely abolished activity, suggesting a significant electronic effect on the properties of the heterocycle. acs.org

In the context of this compound derivatives, the incorporation of fluorine has been noted to enhance lipophilicity and metabolic stability, which are favorable pharmacokinetic properties. This modification can lead to improved pharmacological profiles compared to non-fluorinated analogs.

The development of 6,7-dihydrothis compound derivatives as mGluR2 NAMs also involved significant positional and electronic modifications to enhance potency and selectivity. nih.gov The evolution from an initial screening hit to a lead compound with in vivo activity was achieved through systematic structural changes around the bicyclic core. nih.gov

The table below details the effects of positional and electronic modifications on the bioactivity of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs, which can provide guiding principles for the this compound series.

Tautomerism and Conformational Analysis in Relation to this compound Activity

For the isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures have been identified. nih.govresearchgate.net X-ray crystallography confirmed that the crystalline form of one active analog exists as the 4H-one tautomer (form 4a in the source). nih.govacs.org To probe the importance of these different forms, methylation experiments were conducted. An O-methylated derivative, which is constrained to a specific tautomeric form, and an N-methylated derivative, which is locked into another form and loses a hydrogen bond donor, both resulted in a complete loss of antitubercular activity. nih.govacs.org This finding strongly suggests that the ability to tautomerize or the presence of a specific tautomer with hydrogen bonding capability is crucial for the biological activity of this scaffold. nih.gov

While direct studies on the tautomerism of this compound are less documented in the provided sources, insights can be drawn from related heterocyclic systems. For instance, in a study of pyrazolo[1,5-a]quinazolines, it was observed that the fully heteroaromatic form was significantly more potent as an anti-inflammatory agent than the corresponding 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline analog. mdpi.com This indicates that the oxidation state and tautomeric form of the pyrimidine-like ring play a crucial role in determining biological efficacy. mdpi.com These findings underscore the importance of considering tautomerism and conformational flexibility when designing new this compound derivatives as therapeutic agents.

Mechanistic Elucidation of Pyrazolo 1,5 a Pyrazin 4 5h One Biological Activities

Modulatory Effects on Cellular Pathways by Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Derivatives of this compound have been shown to influence fundamental cellular processes, most notably autophagy, which is critical for cellular homeostasis and is often dysregulated in disease states.

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It is a key mechanism for maintaining cellular health, and its modulation is a therapeutic strategy for various diseases, including cancer. Certain this compound derivatives have been identified as modulators of this pathway.

In a study focused on developing agents against A549 lung cancer cells, a series of novel this compound derivatives were synthesized and evaluated. Preliminary biological assessments indicated that these compounds could inhibit the growth of A549 cells. Structure-activity relationship studies highlighted that compounds featuring a 4-chlorophenyl group at the pyrazole (B372694) moiety were particularly effective. The most potent of these, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydrothis compound (compound 3o), is believed to exert its inhibitory action by modulating the autophagy pathway.

Further investigation into the anticancer mechanisms of other derivatives, specifically ppo3b, involved the detection of LC3-II protein levels in A549 cells. LC3-II is a well-established marker for autophagosome formation, and its analysis is crucial in determining the impact of a compound on the autophagy process.

Cell Cycle Regulation and Apoptosis Induction by this compound Analogs

The ability to control cell proliferation by interfering with the cell cycle and inducing programmed cell death (apoptosis) is a hallmark of many anticancer agents. Analogs of this compound have demonstrated significant activity in these areas.

A study exploring the inhibition mechanism of novel this compound derivatives (ppo3a, ppo3b, and ppo3i) against human lung cancer cell lines A549 and H322 revealed their potent pro-apoptotic and cell cycle-arresting capabilities. nih.gov When treated with 40 μM of these compounds for 48 hours, both A549 and H322 cells showed significant induction of apoptosis, as determined by Hoechst 33258 staining. nih.gov

Furthermore, flow cytometry analysis of A549 cells treated with these analogs demonstrated a strong G1-phase arrest, which contributed to the observed growth inhibition. nih.gov The study also delved into the molecular players involved, finding that the derivative ppo3b effectively increased the protein level of the tumor suppressor p53 while significantly decreasing the level of heat shock protein 70 (HSP70). nih.gov These findings suggest that the anticancer effects of these this compound analogs are mediated through the p53 and HSP70 pathways, leading to apoptosis and cell cycle arrest. nih.gov

Table 1: Effects of this compound Analogs on Lung Cancer Cells

Compound Cell Line Effect Pathway Implication
ppo3a A549, H322 Apoptosis Induction -
ppo3a A549 G1-Phase Arrest -
ppo3b A549, H322 Apoptosis Induction p53, HSP70
ppo3b A549 G1-Phase Arrest p53, HSP70
ppo3i A549, H322 Apoptosis Induction -

Enzyme Inhibition Mechanisms of this compound Derivatives

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The this compound scaffold has been implicated in the inhibition of specific enzymes, highlighting its potential for targeted therapies.

Cysteine proteases are a family of enzymes crucial for the life cycle of various pathogens, including viruses. nih.gov Targeting these proteases is a key antiviral strategy. Research into alphavirus cysteine protease inhibitors led to the identification of a dihydrothis compound derivative with a unique role. nih.govacs.org

Specifically, the compound (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (RA-0002034) is a potent covalent inhibitor of alphavirus cysteine protease. nih.govacs.org However, under basic conditions or at a physiological pH of 7.4, this active compound can undergo an intramolecular aza-Michael reaction, leading to its cyclization into an inactive dihydrothis compound byproduct. nih.govacs.orgresearchgate.net While this cyclic form is devoid of direct enzyme inhibitory activity, it exhibits improved plasma exposure and reduced clearance in pharmacokinetic studies compared to its acyclic precursor. nih.govacs.org This has raised the possibility that these stable cyclic pyrazinones could be developed as prodrugs, which would be inactive until they are converted back to the active, acyclic vinyl sulfone inhibitor within the target environment. acs.org

Table 2: Pharmacokinetic Parameters of Acyclic Inhibitor vs. Cyclic Pyrazinone

Compound Form In Vivo Clearance Plasma Exposure Direct Cysteine Protease Inhibition
RA-0002034 Acyclic High Poor Yes (IC50 = 60 nM)

Thymidine (B127349) phosphorylase (TP) is an enzyme involved in pyrimidine (B1678525) nucleoside metabolism and is also known as an angiogenesis promoter. Its inhibition is a target for cancer therapy. Despite the investigation of various pyrazole-fused heterocycles, research to date has not specifically identified derivatives of the this compound scaffold as inhibitors of thymidine phosphorylase. Studies on TP inhibition have successfully identified potent inhibitors based on the related pyrazolo[1,5-a] nih.govacs.orgnih.govtriazine core structure, but this activity has not been extended to the this compound class of compounds. x-mol.com

Receptor Interaction Studies of this compound Compounds

The interaction of small molecules with cellular receptors is fundamental to pharmacology. This compound compounds have been identified as modulators of key receptors in the central nervous system, particularly glutamate (B1630785) receptors, which are crucial for synaptic plasticity, learning, and memory.

Derivatives of pyrazolo[1,5-a]pyrazin-4-one have been developed as potent and brain-penetrable positive allosteric modulators (PAMs) of N-methyl-d-aspartate receptors (NMDARs). acs.org Specifically, these compounds show high selectivity for NMDARs that contain the GluN2A subunit. acs.orgx-mol.com By binding to an allosteric site at the interface of the GluN1 and GluN2A subunits, these PAMs stabilize a closed conformation of the receptor, enhancing its function. x-mol.com This activity is being explored as a therapeutic approach for neuropsychiatric conditions such as schizophrenia and depression. acs.org

In a related line of research, 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have been investigated as PAMs of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov These receptors are functionally linked to NMDARs, and their positive modulation is another strategy for treating schizophrenia. nih.gov One such derivative, compound 4k, emerged as a potent and selective mGlu5 PAM with a promising in vitro profile and in vivo efficacy in preclinical models of schizophrenia. nih.gov However, modifications to the pyrazole unit of the core scaffold, such as introducing substituents at the 3-position, were found to be detrimental to mGlu5 potency. nih.gov

Table 3: Receptor Interactions of this compound Derivatives

Compound Class Receptor Target Mechanism of Action Potential Therapeutic Application
Pyrazolo[1,5-a]pyrazin-4-ones GluN2A-containing NMDAR Positive Allosteric Modulator (PAM) Schizophrenia, Depression

Investigation of Prodrug Strategies Utilizing Dihydrothis compound Motifs

The dihydrothis compound scaffold has been explored in the context of prodrug strategies. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body. This approach is often used to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.

In one study, it was found that a promising antiviral covalent cysteine protease inhibitor, (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (compound 1), was susceptible to an intramolecular aza-Michael reaction under basic conditions and even slowly at a physiological pH of 7.4. nih.govchemrxiv.org This reaction resulted in the formation of an inactive cyclic dihydrothis compound (compound 2). nih.govchemrxiv.org

While the acyclic, active compound 1 exhibited poor pharmacokinetics with high clearance in mice, the inactive cyclic form, compound 2, showed improved plasma exposure. nih.govchemrxiv.org This observation led to the proposition that the cyclic dihydrothis compound structure could potentially be used as a prodrug. The idea is that the inactive cyclic form would be administered and then, under specific physiological conditions, would convert back to the active acyclic form. This was demonstrated through glutathione (B108866) (GSH) capture experiments with an analog of compound 2, which supported the potential of this prodrug strategy. nih.gov

Table 2: Pharmacokinetic Comparison of Acyclic vs. Cyclic Forms

CompoundFormActivityIn Vivo Pharmacokinetics
1AcyclicActive (Cysteine Protease Inhibitor)Poor (high clearance)
2Cyclic (Dihydrothis compound)InactiveImproved plasma exposure

Resistance Mechanisms against this compound Derivatives

Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs, a structurally related class of compounds, have provided insights into potential resistance mechanisms. In the context of antitubercular activity, resistance to certain pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been observed.

In one study, mutants of Mycobacterium tuberculosis resistant to a specific pyrazolo[1,5-a]pyrimidin-7(4H)-one analog (P19) were generated. acs.org These P19-resistant mutants also showed a high level of resistance to the original hit compound, compound 1. acs.org However, these same resistant mutants did not exhibit significant cross-resistance to other analogs, such as compounds 2 and 4. acs.org This lack of cross-resistance suggests that compounds 1 and P19 may have different cellular targets or are affected by different resistance mechanisms than compounds 2 and 4. acs.org

This highlights the complexity of resistance, where small structural changes in a drug molecule can lead to different interactions with cellular machinery and, consequently, different resistance profiles.

Table 3: Cross-Resistance Profile of P19-Resistant M. tuberculosis Mutants

CompoundResistance in P19R MutantsImplied Mechanism
P19High-
1HighLikely shared with P19
2Low/NoneDistinct from P19 and 1
4Low/NoneDistinct from P19 and 1

Computational and Theoretical Approaches in Pyrazolo 1,5 a Pyrazin 4 5h One Research

Density Functional Theory (DFT) Applications for Pyrazolo[1,5-a]pyrazin-4(5H)-one Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org By calculating the electron density, DFT can elucidate a molecule's geometric and electronic properties, offering insights that are crucial for understanding its reactivity and intermolecular interactions. While direct DFT studies on the unsubstituted this compound are not extensively published, the methodology has been successfully applied to closely related pyrazolo-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov

These computational analyses are vital for confirming the structures of newly synthesized compounds. For instance, by comparing experimentally obtained multinuclear magnetic resonance data with GIAO-DFT (Gauge-Including Atomic Orbital) calculations, researchers can unambiguously establish the correct isomer and conformation of complex pyrazolo derivatives. nih.gov DFT calculations provide a detailed picture of the molecule's electronic landscape, including the distribution of electrostatic potential and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is fundamental for predicting how the molecule will interact with biological targets.

Parameter Calculated by DFTSignificance in Drug Design
Molecular Geometry Predicts the most stable three-dimensional shape of the molecule.
Electron Density Distribution Identifies electron-rich and electron-poor regions, indicating sites for potential hydrogen bonding or other non-covalent interactions.
Electrostatic Potential Maps the electrostatic potential on the molecule's surface to predict regions of positive and negative charge, crucial for receptor binding.
HOMO-LUMO Energies The energy gap between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital helps to characterize the molecule's chemical reactivity and stability.

Molecular Docking and Dynamics Simulations for this compound Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. This method was instrumental in the discovery of pyrazolo[1,5-a]pyrazin-4-ones as potent and selective positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov By docking compounds into a model of the GluN2A ligand-binding domain, researchers could rationalize the structure-activity relationships and optimize the scaffold for improved potency and brain penetration. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and molecules over time. This technique is used to assess the stability of the binding pose predicted by docking. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, MD simulations have been used to demonstrate that inhibitors can be stabilized within the ATP binding cleft of cyclin-dependent kinase 2 (CDK2) through hydrogen bonds and hydrophobic contacts. nih.gov Similar simulations on other pyrazolopyrimidine derivatives targeting enzymes like Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) have helped verify binding modes and identify key amino acid residues crucial for the interaction. rsc.org

Target ProteinCompound ScaffoldComputational MethodKey Findings
GluN2A (NMDA Receptor) Pyrazolo[1,5-a]pyrazin-4-oneMolecular DockingGuided the optimization of lead compounds to identify potent and selective positive allosteric modulators. nih.gov
CDK2/cyclin A Pyrazolo[1,5-a]pyrimidineMolecular Docking, MD SimulationsDemonstrated a stable 'flying bat' conformation in the ATP binding site, stabilized by H-bonds and hydrophobic interactions. nih.gov
TgCDPK1 Pyrazolo[3,4-d]pyrimidineMolecular Docking, MD SimulationsIdentified key residues impacting inhibitor binding and confirmed the stability of the predicted binding modes. rsc.org
Carbonic Anhydrase (hCA-I, hCA-II) Pyrazolo[1,5-a]pyrimidineMolecular DockingElucidated binding interactions to explain inhibitory activity against human carbonic anhydrase isoforms. mdpi.com
CDK2 / TRKA Kinases Pyrazolo[1,5-a]pyrimidineMolecular DockingRevealed binding modes similar to known lead inhibitors, supporting their potential as dual inhibitors. nih.gov

In Silico Prediction Methods for this compound Analog Design

In silico methods are central to modern drug discovery, allowing for the virtual screening and design of novel analogs with improved properties before undertaking costly and time-consuming synthesis.

One of the most powerful techniques is three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. This method correlates the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. For a set of 111 pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, a 3D-QSAR model was developed that could effectively predict the inhibitory activity of new compounds. nih.gov The resulting contour maps provided a clear roadmap for analog design, indicating that:

Bulky, hydrophobic substituents at certain positions are beneficial for activity.

Hydrogen-bond donor groups are favored in some regions but detrimental in others. nih.gov

This type of detailed structural insight is invaluable for guiding synthetic efforts. Computational studies have successfully guided the design of new pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors and dual CDK2/TRKA inhibitors. nih.govnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely performed to assess the drug-like properties of designed analogs at an early stage, helping to prioritize compounds with a higher probability of success in later developmental phases. mdpi.com

In Silico MethodObjectiveApplication to Pyrazolo[1,5-a]pyrazin-4-one & Analogs
3D-QSAR (e.g., CoMSIA) To correlate 3D molecular properties with biological activity and guide the design of more potent compounds.Used to build predictive models for CDK2 inhibitors, identifying key steric, hydrophobic, and H-bond features for optimal activity. nih.gov
Structure-Based Drug Design (SBDD) To design ligands based on the known 3D structure of the biological target.Employed in the optimization of pyrazolo[1,5-a]pyrazin-4-ones as GluN2A PAMs. nih.gov
Pharmacophore Modeling To identify the essential 3D arrangement of functional groups required for biological activity.Used to design dual inhibitors of CDK2 and TRKA kinases based on the pharmacophores of known inhibitors. nih.gov
ADMET Prediction To computationally estimate the pharmacokinetic and toxicity profiles of new compounds.Applied to newly designed pyrazolo[1,5-a]pyrimidine derivatives to evaluate their potential as drug candidates. mdpi.com

Research Applications of Pyrazolo 1,5 a Pyrazin 4 5h One in Medicinal Chemistry

Development of Pyrazolo[1,5-a]pyrazin-4(5H)-one as Pre-Clinical Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents in preclinical studies. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, primarily by inducing cell cycle arrest and apoptosis. nih.gov The anticancer activity is often dose-dependent, and the mechanism of action can involve the modulation of key cellular pathways, such as autophagy. nih.gov

A series of novel this compound derivatives were synthesized and evaluated for their ability to inhibit the growth of A549 lung cancer cells. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the pyrazole (B372694) moiety significantly influences the inhibitory effects. nih.gov Specifically, compounds featuring a 4-chlorophenyl group at this position showed enhanced activity. nih.gov Among the synthesized compounds, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydrothis compound (compound 3o) was identified as the most potent inhibitor of A549 cell growth, potentially acting through the modulation of autophagy. nih.gov

Further investigations into new synthetic methods have led to the creation of additional novel derivatives. nih.gov Theoretical ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of these pyrazolopyrazine derivatives have predicted suitable pharmacokinetic profiles. nih.gov

The cytotoxic effects of this compound derivatives have been extensively studied against human lung cancer cell lines. Preliminary biological evaluations have shown that these compounds can inhibit the growth of A549 and H322 cells in a dose-dependent manner. nih.gov

One study explored the inhibitory mechanisms of derivatives designated as ppo3a, ppo3b, and ppo3i against A549 and H322 cells. nih.gov The results indicated that these compounds induced apoptosis in both cell lines. nih.gov In A549 cells, the growth-inhibitory effect was also associated with a strong G1-phase cell cycle arrest. nih.gov The study suggested that the tumor suppressor protein p53 and heat shock protein 70 (HSP70) might be involved in these inhibitory effects. nih.gov Notably, compound ppo3b was found to increase p53 protein levels while significantly reducing HSP70 levels in A549 cells. nih.gov Importantly, these derivatives did not show significant inhibitory effects on the morphology and viability of normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells. nih.gov

Another study focusing on the A549 lung adenocarcinoma cell line found that at a concentration of 160 µM, two newly synthesized derivatives increased the cell death rate to 50%, while two others led to a 40% increase. nih.gov

Table 1: Effects of this compound Derivatives on Lung Cancer Cell Lines

Cell LineDerivative(s)Observed EffectsReference(s)
A549 5-benzyl-2-(4-chlorophenyl)-6,7-dihydrothis compound (3o)Growth inhibition, potential modulation of autophagy. nih.gov nih.gov
A549 & H322 ppo3a, ppo3b, ppo3iDose-dependent growth inhibition. nih.gov Induced apoptosis in both cell lines; caused G1-phase arrest in A549 cells. nih.gov nih.govnih.gov
A549 Various novel derivativesIncreased cell death rate by 40-50% at 160 µM concentration. nih.gov nih.gov

This compound Derivatives as Investigational Antiviral Agents

While research into the antiviral properties of the specific this compound scaffold is emerging, the broader class of related pyrazolo[1,5-a]pyrimidine (B1248293) compounds has been investigated for antiviral activity. For instance, certain pyrazolo[1,5-a]pyrimidine compounds have been the subject of patent applications for their potential to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV RNA-dependent RNA polymerase. google.comgoogle.com This suggests that the pyrazolo-fused heterocyclic core is a promising starting point for the development of antiviral therapeutics.

Exploration of this compound in Neurological Disorder Research

The this compound scaffold and its close analogs have shown significant promise in the research of neurological disorders.

Derivatives of the related pyrazolo[1,5-a]quinoxalin-4-one structure have been synthesized and evaluated as potential inhibitors of human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov These enzymes are critical targets for treating neuropsychiatric and neurodegenerative conditions like depression and Parkinson's disease. nih.gov In these studies, several derivatives demonstrated submicromolar inhibition of MAO-A, with the most potent compound showing high selectivity for MAO-A over MAO-B. nih.gov

More directly, pyrazolo[1,5-a]pyrazin-4-ones have been developed as potent and brain-penetrant positive allosteric modulators (PAMs) selective for the GluN2A subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The activation of GluN2A-containing NMDARs is a promising therapeutic strategy for neuropsychiatric diseases such as schizophrenia, depression, and epilepsy. nih.gov Through scaffold hopping and structure-based drug design, a potent and selective GluN2A PAM was identified that significantly enhanced long-term potentiation in the rat hippocampus after oral administration, marking it as a valuable tool for in vivo pharmacological studies. nih.gov

This compound as Scaffolds for Fluorescent Probe Development

The heterocyclic core of pyrazolo-fused systems is also valuable for applications beyond direct therapeutics, including the development of fluorescent probes for biological imaging and sensing. While studies on the this compound scaffold itself are part of a broader exploration, research on the closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine (B1195680) scaffolds provides strong evidence for their utility in this area. nih.govrsc.org

An efficient synthetic protocol for pyrazolo[1,5-a]pyrimidines has been established, and the fluorescent properties of these compounds have been examined. nih.govrsc.org The spectroscopic properties were found to be tunable based on the substitution patterns on the heterocyclic ring, which is a fundamental requirement for developing new fluorescent probes. nih.gov For example, incorporating unsaturated groups can shift the fluorescence to longer wavelengths. nih.gov Furthermore, new fluorescent dyes based on the pyrazolo[1,5-a]pyridine scaffold have been synthesized and used as donors in FRET (Förster resonance energy transfer) systems for the ratiometric sensing of metal ions like Cu2+ in cells. nih.gov These probes have demonstrated high selectivity and sensitivity, making them suitable for bioimaging applications. rsc.orgnih.gov

Pharmacokinetic Profile Research and Optimization Strategies

The development of any successful drug candidate requires a thorough understanding and optimization of its pharmacokinetic properties. Research on this compound and its analogs has included efforts to improve their drug-like characteristics.

Lead optimization of the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been successfully used to generate potent, selective, and orally bioavailable inhibitors of the KDM5 histone demethylase. nih.gov Through structure- and property-based design approaches, researchers have improved cellular potency while maintaining suitable physicochemical properties, leading to an excellent pharmacokinetic (PK) profile in mice. nih.gov

Future Perspectives and Emerging Directions in Pyrazolo 1,5 a Pyrazin 4 5h One Research

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[1,5-a]pyrazin-4(5H)-one Drug Discovery

Target Identification and Validation: AI algorithms can analyze multi-omics data to identify and validate novel biological targets for this compound compounds. nih.gov

Virtual Screening and Hit Identification: Machine learning models can rapidly screen large virtual libraries of this compound derivatives to identify "hit" compounds with a high probability of binding to a specific target. nih.govdntb.gov.ua This can reduce the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new this compound structures with optimized properties, such as enhanced potency and selectivity. elsevier.com

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, enabling the early deselection of candidates with unfavorable pharmacokinetic profiles. nih.gov A recent study on newly synthesized this compound derivatives utilized theoretical ADMET studies to predict their pharmacokinetic suitability. nih.gov

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for novel this compound analogs. elsevier.com

Novel Synthetic Methodologies for Expanding this compound Chemical Space

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical diversity of the this compound library, thereby providing access to new analogs with potentially improved biological activities. mdpi.com Researchers are continuously exploring innovative synthetic strategies to functionalize the core scaffold and introduce a wider range of substituents.

Recent advancements in synthetic chemistry have provided new avenues for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones and related heterocyclic systems:

Microwave-Assisted Synthesis: This technique has been successfully employed to accelerate the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, offering advantages such as reduced reaction times and improved yields. nih.govnih.gov Similar approaches could be adapted for the efficient synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient way to generate diverse libraries of compounds. researchgate.net The development of new multicomponent reactions for the synthesis of the this compound core would be a significant advancement.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, safety, and scalability. This technology could be instrumental in the large-scale production of promising this compound drug candidates.

Green Chemistry Approaches: The use of environmentally friendly solvents and catalysts is a growing trend in organic synthesis. bme.hu For instance, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using ultrasonic irradiation in aqueous ethanol (B145695) has been reported. bme.hu Adopting such green methodologies for the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-ones would align with the principles of sustainable chemistry.

A recent study reported a new synthetic approach for this compound derivatives starting from N-propargylated C-3 substituted pyrazoles, which were then reacted with different amine derivatives. nih.gov Another method involved the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave-assisted, solvent-free conditions. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages for this compound SynthesisReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields, and enhanced reaction efficiency. nih.govnih.gov
Multicomponent ReactionsMultiple reactants combine in a single step.High efficiency, atom economy, and rapid generation of molecular diversity. researchgate.net
Flow ChemistryReactions are performed in a continuous stream.Precise control, improved safety, scalability, and potential for automation.-
Green ChemistryUse of environmentally benign reagents and conditions.Reduced environmental impact and increased sustainability of the synthetic process. bme.hu
N-Propargylated Pyrazole (B372694) CyclizationReaction of N-propargylated pyrazoles with amines.Provides access to novel derivatives with diverse substitutions. nih.gov

Identification of Underexplored Biological Targets for this compound Derivatives

While this compound derivatives have shown promise against various targets, a significant opportunity lies in exploring their potential to modulate underexplored or novel biological targets implicated in disease.

Historically, research has focused on established targets. For example, derivatives have been investigated for their inhibitory effects on lung cancer cell growth and have been found to modulate autophagy. nih.gov More recently, pyrazolo[1,5-a]pyrazin-4-ones were identified as potent and brain-penetrant GluN2A-selective positive allosteric modulators (PAMs) of N-methyl-d-aspartate (NMDA) receptors, suggesting their potential for treating neuropsychiatric diseases like schizophrenia and depression. nih.gov

Future research could focus on screening this compound libraries against a broader range of biological targets, including:

Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant PPIs, which have traditionally been considered "undruggable." The development of this compound derivatives that can disrupt or stabilize specific PPIs represents a promising therapeutic strategy.

Epigenetic Targets: Enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and methyltransferases, are attractive targets for cancer and other diseases. The this compound scaffold could be explored for its ability to inhibit these enzymes.

Orphan Receptors: A large number of G protein-coupled receptors (GPCRs) are classified as "orphan" receptors because their endogenous ligands have not yet been identified. These receptors represent a vast and untapped source of potential drug targets for a variety of diseases.

The identification of novel biological targets for this compound derivatives will not only expand their therapeutic potential but also contribute to a deeper understanding of the underlying biology of various diseases.

Development of Advanced Research Tools Based on this compound

Beyond their direct therapeutic applications, this compound derivatives can be developed into sophisticated research tools to probe biological systems and elucidate disease mechanisms.

Examples of such research tools include:

Chemical Probes: Highly potent and selective this compound derivatives can be used as chemical probes to study the function of specific proteins in cells and in vivo. These probes can be invaluable for target validation and for understanding the downstream effects of modulating a particular target.

Fluorescently Labeled Probes: By attaching a fluorescent tag to a this compound molecule, researchers can visualize the localization and dynamics of its target protein within a cell. This can provide crucial insights into the protein's function and its role in disease.

Affinity-Based Probes: These probes are designed to covalently bind to their target protein, allowing for its isolation and identification from complex biological mixtures. This technique, known as affinity-based protein profiling (ABPP), is a powerful tool for target discovery and for studying the "druggable" proteome.

Photoaffinity Probes: These probes can be activated by light to form a covalent bond with their target protein. This allows for precise spatial and temporal control over target labeling, which is particularly useful for studying dynamic biological processes.

Q & A

Q. What are the conventional and advanced synthetic methods for Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Answer:

  • Conventional methods : Early syntheses involve condensation of aminopyrazoles with diketones or enaminones under reflux with catalysts like ammonium acetate or ceric ammonium nitrate .
  • Advanced methods :
    • Microwave-assisted synthesis : Reduces reaction time and improves yields (e.g., 5-methyl-4-phenyl derivatives) .
    • Ultrasound irradiation : Enables eco-friendly synthesis using KHSO₄ in aqueous ethanol, achieving high regioselectivity and yields (e.g., pyrazolo[1,5-a]pyrimidin-7(4H)-ones) .
    • Propargylation strategies : N-propargylated pyrazoles react with amines in methanol using Cs₂CO₃ to generate novel derivatives .

Q. What characterization techniques are critical for confirming this compound structures?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring systems .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry, as seen in 2-(4-chlorophenyl)-substituted derivatives .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How are this compound derivatives initially screened for biological activity?

Answer:

  • Cytotoxicity assays : MTT assays on lung adenocarcinoma (A549) and other cancer cell lines quantify IC₅₀ values .
  • Apoptosis screening : Caspase-3/7 activation assays and Annexin V/PI staining validate pro-apoptotic effects .
  • Proliferation inhibition : Western blotting for cyclin-dependent kinases (CDKs) or phospho-Rb protein levels .

Q. Which substituents are commonly explored to enhance the bioactivity of this scaffold?

Answer:

  • C-3 modifications : Electron-withdrawing groups (e.g., nitro, chloro) improve antiproliferative activity .
  • N-alkylation : Propargyl or phenethyl groups enhance cellular uptake and target binding .
  • Aryl substitutions : 4-Aryl groups (e.g., 3,4-dimethoxyphenyl) boost kinase inhibition (e.g., CDK2, CHK1) .

Q. What experimental approaches confirm apoptosis induction by these derivatives?

Answer:

  • Caspase activation : Fluorometric assays for caspase-3/7/9 activity .
  • Mitochondrial membrane potential (ΔΨm) : JC-1 staining detects early apoptotic events .
  • Gene expression : qPCR for pro-apoptotic markers (e.g., Bax, p53) and anti-apoptotic Bcl-2 .

Advanced Research Questions

Q. How do this compound derivatives induce non-apoptotic cell death mechanisms like autophagy?

Answer:

  • Autophagy markers : LC3-II/I ratio via immunoblotting and GFP-LC3 puncta formation .
  • Pathway inhibition : Use of 3-MA (autophagy inhibitor) or rapamycin (inducer) to validate mechanism .
  • Cross-talk with apoptosis : Co-staining with Annexin V and LysoTracker to distinguish death pathways .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

Answer:

  • Systematic substitution : Varying substituents at C-2, C-3, and N-1 positions to map pharmacophores .
  • Computational modeling : Docking studies against targets like CDK2 or 3CLpro SARS-CoV-2 .
  • Bioisosteric replacements : Replacing pyrazine with pyrimidine to assess potency changes .

Q. What strategies address low yields or byproduct formation during synthesis?

Answer:

  • Catalyst optimization : KHSO₄ in ultrasound-assisted reactions minimizes side products .
  • Purification techniques : Flash chromatography or preparative HPLC isolates pure diastereomers .
  • Stability monitoring : LC-MS tracks intramolecular cyclization (e.g., β-amidomethyl vinyl sulfones forming inactive dihydropyrazolo derivatives) .

Q. How should researchers resolve contradictions in cytotoxicity data across studies?

Answer:

  • Cell line variability : Compare results in A549 (epithelial) vs. H322 (mesenchymal) lung cancer models, which differ in drug-metabolizing enzymes .
  • Assay standardization : Normalize MTT assay protocols (e.g., incubation time, serum concentration) .
  • Mechanistic redundancy : Test derivatives in apoptosis-resistant cells (e.g., Bcl-2 overexpressors) to identify alternative pathways .

Q. What pharmacokinetic challenges arise with this compound derivatives?

Answer:

  • Cyclization liability : Dihydropyrazolo derivatives equilibrate with acyclic forms in buffer, reducing bioavailability .
  • Glutathione (GSH) adduct formation : Incubate with excess GSH to assess covalent binding, a common inactivation pathway .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites for prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrazin-4(5h)-one
Reactant of Route 2
Pyrazolo[1,5-a]pyrazin-4(5h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.